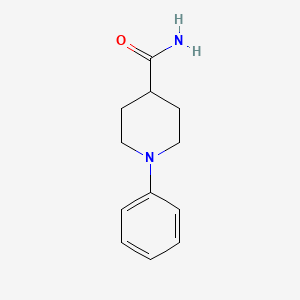

1-Phenylpiperidine-4-carboxamide

Descripción general

Descripción

1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . Piperidine derivatives are often used as building blocks in the synthesis of various pharmaceuticals due to their versatile chemical properties .

Métodos De Preparación

The synthesis of 1-Phenylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of aniline with 1,5-dibromopentane, followed by cyclization to form the piperidine ring . Another approach includes the catalytic hydrogenation of 1-phenyl-3-hydroxypyridinium chloride . Industrial production methods often utilize palladium and rhodium-catalyzed hydrogenation reactions to achieve high yields and purity .

Análisis De Reacciones Químicas

1-Phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Analgesic Properties

1-Phenylpiperidine-4-carboxamide has been investigated for its analgesic properties. It acts on the central nervous system, potentially offering pain relief comparable to existing analgesics. Studies have shown that derivatives of piperidine compounds can exhibit significant pain-relieving effects, making them candidates for further development in pain management therapies .

2. Anticancer Activity

Recent research indicates that 1-phenylpiperidine derivatives can possess anticancer properties. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves induction of apoptosis and disruption of cellular proliferation pathways . A notable study highlighted the use of a piperidine-based compound that demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

Pharmacology

1. NAPE-PLD Inhibition

this compound has been explored as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids. Inhibition of this enzyme could lead to significant implications in the treatment of neurological disorders and mood regulation. A compound identified as LEI-401, which incorporates structural features from 1-phenylpiperidine, showed high potency as an NAPE-PLD inhibitor, suggesting that similar compounds may be developed for therapeutic use in managing anxiety and depression .

2. Neuropharmacological Effects

The compound's influence on neurotransmitter systems has been a subject of interest. Its structural similarity to known psychoactive substances positions it as a candidate for studying effects on dopamine and serotonin pathways, which are critical in mood disorders and psychosis .

Synthetic Organic Chemistry

1. Synthesis of Novel Derivatives

The synthesis of this compound derivatives is a growing area of research. Various synthetic routes have been developed to modify the piperidine ring or the phenyl group to enhance biological activity or selectivity against specific targets. Techniques such as three-component reactions and dipolar cycloaddition have been employed to create diverse libraries of piperidine derivatives with tailored properties .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| LEI-401 | Structural modification from piperidine derivatives | NAPE-PLD inhibition |

| Piperidine derivative X | Three-component reaction | Anticancer activity |

Case Studies

Case Study 1: LEI-401 Development

In a study focused on optimizing NAPE-PLD inhibitors, researchers modified a hit compound by incorporating 1-phenylpiperidine into its structure. This resulted in LEI-401, which displayed increased potency (IC50 = 72 nM) and favorable pharmacokinetic properties. The study concluded that such modifications could lead to novel therapeutic agents for neurological conditions .

Case Study 2: Anticancer Research

A series of piperidine derivatives were synthesized and tested against FaDu hypopharyngeal tumor cells. One derivative exhibited significantly higher cytotoxicity than standard treatments, indicating the potential for developing new anticancer agents based on the piperidine scaffold .

Mecanismo De Acción

The mechanism of action of 1-Phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, some piperidine derivatives have been found to intercalate with DNA, affecting gene expression and cellular functions .

Comparación Con Compuestos Similares

1-Phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits antiproliferative effects on cancer cells.

Matrine: Known for its antiviral and antitumor activities.

Berberine: Used for its antimicrobial and antidiabetic effects.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.

Actividad Biológica

1-Phenylpiperidine-4-carboxamide (PPCA) is a compound belonging to the piperidine class, which is known for its diverse biological activities. This article explores the biological activity of PPCA, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Receptors and Pathways

PPCA primarily interacts with the central nervous system (CNS) by acting as an agonist at μ-opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering pain perception and resulting in central nervous system depression. Additionally, PPCA has been shown to influence various biochemical pathways, including those related to neurotransmitter release and uptake, by interacting with enzymes such as cytochrome P450.

Biochemical Properties

The compound exhibits significant biochemical properties due to its ability to modulate cellular processes. It interacts with G-protein coupled receptors (GPCRs) and can affect gene expression by binding to transcription factors. This modulation leads to changes in cellular metabolism and function, particularly in response to oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PPCA. In a phenotypic screening of commercial libraries, PPCA derivatives demonstrated varying levels of activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . The selectivity index was also favorable, indicating low cytotoxicity against eukaryotic cells .

Analgesic Properties

PPCA's analgesic properties are comparable to those of other piperidine derivatives. In laboratory settings, it has been shown to possess significant analgesic activity through μ-opioid receptor agonism. The potency of PPCA is enhanced when compared to traditional opioids like morphine, suggesting its potential for use in pain management .

Case Studies

- Antimycobacterial Activity : A study evaluated several piperidine derivatives for their antimycobacterial activity. Among them, PPCA exhibited promising results with low cytotoxicity and effective inhibition of M. tuberculosis growth, supporting its potential as a lead compound for further development in treating tuberculosis .

- Opioid Receptor Affinity : Research into fentanyl-related compounds has shown that derivatives similar to PPCA maintain high affinity for μ-opioid receptors while displaying lower affinity for δ- and κ-opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with opioid therapies .

Transport and Distribution

PPCA’s transport within biological systems involves interactions with various transporters and binding proteins, facilitating its movement across cell membranes. Its distribution is influenced by lipophilicity and protein binding affinity, which are critical for determining its bioavailability and therapeutic efficacy.

Subcellular Localization

The localization of PPCA within cells is essential for its biological activity. It has been observed that PPCA can localize in mitochondria, where it may influence energy production and mitochondrial function. This localization is indicative of its broader implications in cellular metabolism.

Propiedades

IUPAC Name |

1-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442077 | |

| Record name | 1-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170353-34-1 | |

| Record name | 1-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.